molecular formula C9H13NO2 B1284910 3-Ethoxy-4-methoxyaniline CAS No. 477742-46-4

3-Ethoxy-4-methoxyaniline

Cat. No.: B1284910
CAS No.: 477742-46-4
M. Wt: 167.2 g/mol
InChI Key: BEFRVRWYSAQETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-methoxyaniline: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of aniline, featuring both ethoxy and methoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

3-Ethoxy-4-methoxyaniline is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 3-Ethoxy-4-methoxyaniline is not available, general precautions should be taken while handling this compound. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-methoxyaniline typically involves the nitration of 3-ethoxy-4-methoxybenzene, followed by reduction of the nitro group to an amine. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-4-methoxyaniline can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various aniline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 4-Ethoxy-3-methoxyaniline
  • 3-Methoxy-4-ethoxyaniline
  • 3,4-Dimethoxyaniline

Comparison: 3-Ethoxy-4-methoxyaniline is unique due to the specific positioning of the ethoxy and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and interaction with other molecules compared to its isomers and other similar compounds.

Properties

IUPAC Name

3-ethoxy-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRVRWYSAQETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588570
Record name 3-Ethoxy-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477742-46-4
Record name 3-Ethoxy-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-ethoxy-1-methoxy-4-nitrobenzene (1.5 g, 7.6 mmol) and 5% Pd—C (0.3 g) in 30 mL of ethyl acetate was hydrogenated under 50 psi of hydrogen gas for 14 hours. The mixture was filtered through Celite and the filtrate was evaporated, providing 1.25 g of the product, in 98% yield: 1H NMR (CDCl3) δ 1.44 (t, J=7.0 Hz, 3H), 3.27 (br, 2H), 3.79 (s, 3H), 4.04 (q, J=7.0 Hz, 2H), 6.90 (d, J=8.9 Hz, 1H), 7.74 (d, J=2.5 Hz, 1H), 7.90 (dd, J=8.9 Hz, J=2.5 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Leave under hydrogen pressure (Patm) for 12 hours, 5 g of 2-ethoxy-1-methoxy-4-nitrobenzene (XIXaa), 500 mg of 10% palladium on charcoal (10% by weight of product to reduce), in 200 ml of methanol. Filter on celite, rinse several times with methanol. Evaporate to dryness. Take up in ether and evaporate. One obtains 3.28 g of the abovenamed product as a pinkish white powder. Yield: 79%. 1H-NMR (CDCl3, 300 MHz): d 1.46 (t, 3H, —CH3), 3.33 (s, 2H exchangeable, —NH2), 3.81 (s, 3H, OCH3), 4.05 (q, 2H, OCH2), 6.22(d, 1H Ar), 6.28 (dd, 1H Ar), 6.71 (d, 1H Ar).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.